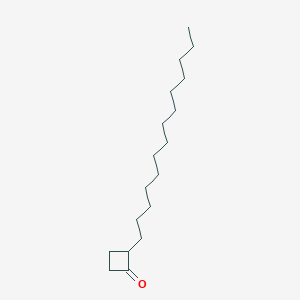

2-Tétradécylcyclobutanone

Vue d'ensemble

Description

2-Tetradecylcyclobutanone is an organic compound with the chemical formula C18H34O. It is a colorless to light yellow liquid with a distinctive smell. This compound belongs to the class of cyclic ketones and is primarily known for its presence in irradiated lipid-containing foods .

Applications De Recherche Scientifique

Food Safety and Irradiation

Formation and Significance:

2-tDCB is formed as a radiolytic product when food containing stearic acid is irradiated. Studies have shown that compounds like 2-tDCB can serve as markers for the irradiation treatment of food, allowing for the assessment of food safety and quality. The compound's presence indicates that the food has undergone irradiation, which can affect its nutritional content and safety profile .

Toxicological Evaluations:

Research has extensively evaluated the genotoxicity and potential carcinogenic effects of 2-tDCB. A significant study conducted a 90-day oral toxicity test in F344 rats, revealing no adverse effects at concentrations up to 300 ppm. The study concluded that 2-tDCB does not exhibit toxic or tumor-modifying effects under the tested conditions .

Genotoxicity Studies

Comet Assay Results:

The comet assay has been employed to assess the DNA-damaging effects of 2-tDCB. Results indicated no significant genotoxic potential, as neither mutagenic activity nor chromosomal aberrations were detected in various assays involving both in vitro and in vivo models . This suggests that while 2-tDCB is a product of irradiated fats, it does not pose a significant genetic risk under typical exposure levels.

Carcinogenicity Research

Colon Carcinogenesis Studies:

In studies investigating azoxymethane (AOM)-induced colon carcinogenesis, 2-tDCB was administered to rats alongside AOM to evaluate its potential role in tumor promotion. The findings indicated that while there were some incidences of colon tumors, these were not statistically significant across different dosages, reinforcing the notion that 2-tDCB does not enhance carcinogenic risk under the tested conditions .

Therapeutic Potential

Potential Health Applications:

While primarily studied for its safety in food irradiation contexts, there are emerging discussions about the therapeutic potential of cyclobutanones like 2-tDCB in medical research. For instance, the modulation of metabolic pathways influenced by dietary fats may open avenues for further research into obesity and related metabolic disorders .

Data Summary Table

Case Studies

-

Toxicological Assessment in Rats:

A study conducted on F344 rats evaluated the chronic toxicity of 2-tDCB over a period of 90 days. The results indicated that even at high doses, there were no significant health risks associated with its consumption, establishing a safety profile for this compound in dietary contexts . -

Food Irradiation Analysis:

Research assessing irradiated foods highlighted the significance of detecting cyclobutanones like 2-tDCB as markers for irradiation processes, thus aiding regulatory assessments and consumer safety initiatives .

Mécanisme D'action

Target of Action

2-Tetradecylcyclobutanone (2-ACB) is primarily used as a chemical marker in the analysis of lipid-containing foods that have been prepared by irradiation

Mode of Action

It is a specific radiolytic product formed in lipid-containing food when it undergoes irradiation . The presence of 2-ACB in food is a strong indicator that the food has been irradiated .

Pharmacokinetics

It is known that it can be extracted from irradiated food samples using n-hexane, followed by defatting and cleanup with a silica gel mini-column .

Result of Action

The primary result of the action of 2-ACB is its use as a marker for food irradiation. Its presence in food samples indicates that the food has undergone irradiation . This can be useful for regulatory purposes and for ensuring food safety.

Action Environment

The formation of 2-ACB is influenced by the irradiation process. Factors such as the intensity of the irradiation, the type of food being irradiated, and the specific conditions of the irradiation process can all influence the amount of 2-ACB that is formed .

Analyse Biochimique

Biochemical Properties

It is known that this compound is a product of food irradiation, specifically in lipid-containing foods

Cellular Effects

The cytotoxic effects of 2-Tetradecylcyclobutanone have been studied in hepatic cell lines. While no toxicity was observed for 2-Tetradecylcyclobutanone in all cells for all tested conditions, it was found to influence cell function

Molecular Mechanism

It is known that it is a radiolytic product formed when foods containing fatty acids are irradiated

Temporal Effects in Laboratory Settings

It is known that the production of 2-Tetradecylcyclobutanone decreases in samples cooled with ice and dry ice compared with those at room temperature .

Metabolic Pathways

It is known to be a radiolytic product formed when foods containing fatty acids are irradiated

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Tetradecylcyclobutanone can be synthesized through the irradiation of lipid-containing foods. The process involves the exposure of these foods to ionizing radiation, which leads to the formation of 2-alkylcyclobutanones, including 2-tetradecylcyclobutanone .

Industrial Production Methods: The industrial production of 2-tetradecylcyclobutanone typically involves the irradiation of foods such as meats, nuts, cheeses, and fish. This method is widely used for food preservation, as it effectively kills microorganisms that contaminate food or cause spoilage .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Tetradecylcyclobutanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce 2-tetradecylcyclobutanone.

Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Comparaison Avec Des Composés Similaires

2-Dodecylcyclobutanone: Another 2-alkylcyclobutanone formed during the irradiation of lipid-containing foods.

2-Hexadecylcyclobutanone: A similar compound with a longer alkyl chain.

Comparison: 2-Tetradecylcyclobutanone is unique due to its specific alkyl chain length, which influences its chemical properties and behavior. Compared to 2-dodecylcyclobutanone and 2-hexadecylcyclobutanone, it has distinct applications and potential health effects .

Activité Biologique

2-Tetradecylcyclobutanone (2-TDCB) is a compound that belongs to the class of 2-alkylcyclobutanones (2-ACBs), which are primarily formed as radiolytic products from fatty acids and triglycerides in food during irradiation. This article explores the biological activity of 2-TDCB, focusing on its genotoxicity, tumor-promoting effects, and potential implications for food safety.

2-Tetradecylcyclobutanone is characterized by its unique cyclobutane ring structure with a tetradecyl side chain. Its chemical formula is , and it is typically analyzed in the context of irradiated food products.

Genotoxicity Studies

Genotoxicity refers to the ability of a substance to damage genetic information within a cell, leading to mutations. Several studies have investigated the genotoxic potential of 2-TDCB:

- Ames Test : The compound was subjected to the Salmonella typhimurium mutagenicity assay, which showed that 2-TDCB did not exhibit mutagenic activity across five tester strains .

- Comet Assay : In vitro analyses using CHL/IU cells revealed no significant DNA strand breaks when exposed to 2-TDCB, indicating a lack of clastogenic effects .

- Micronucleus Test : In vivo studies involving oral administration of 2-TDCB in mice did not reveal any clastogenic effects in bone marrow micronuclei .

Tumor-Promoting Activity

While 2-TDCB was found not to be genotoxic, it exhibited tumor-promoting activity in vitro:

- Cell Transformation Assay : An experiment using Bhas 42 cells demonstrated that continuous exposure to 2-TDCB significantly increased the number of transformed foci, suggesting potential tumor-promoting effects when cells were treated at toxic doses for an extended period .

Comparative Biological Activity

A comparison of biological activities among various 2-alkylcyclobutanones can provide insight into their safety profiles:

| Compound | Genotoxicity | Tumor-Promoting Activity | Source |

|---|---|---|---|

| 2-Dodecylcyclobutanone (2-DDCB) | Negative | Positive (in vitro) | |

| 2-Tetradecylcyclobutanone (2-TDCB) | Negative | Positive (in vitro) | |

| Other 2-ACBs | Varies | Varies |

Case Studies and Research Findings

Research has shown varying degrees of biological activity among different alkylcyclobutanones:

- Food Irradiation Studies : A study highlighted the presence of both 2-DDCB and 2-TDCB in irradiated dairy products, emphasizing the need for monitoring these compounds due to their potential health implications .

- Health Canada Evaluation : An evaluation conducted by Health Canada assessed the significance of these compounds as markers for irradiated foods, concluding that while they are not genotoxic, their tumor-promoting potential warrants further investigation .

- Toxicological Reviews : A comprehensive review on the toxicological safety of 2-ACBs indicated that while they do not pose significant mutagenic risks, their role as tumor promoters in certain contexts cannot be overlooked .

Propriétés

IUPAC Name |

2-tetradecylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZLOIBLMXPDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340742 | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35493-47-1 | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35493-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035493471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TETRADECYLCYCLOBUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZJN11424N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Tetradecylcyclobutanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.